molecular formula C12H11NO2 B2499692 1-(Oxetan-3-yloxy)isoquinoline CAS No. 2199180-37-3

1-(Oxetan-3-yloxy)isoquinoline

Cat. No.: B2499692
CAS No.: 2199180-37-3
M. Wt: 201.225
InChI Key: JRBHUCURQNSNFZ-UHFFFAOYSA-N
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Description

1-(Oxetan-3-yloxy)isoquinoline is a compound that combines the structures of oxetane and isoquinoline. Oxetane is a four-membered ring with three carbon atoms and one oxygen atom, while isoquinoline is a heterocyclic aromatic organic compound.

Preparation Methods

The synthesis of 1-(Oxetan-3-yloxy)isoquinoline involves several steps, primarily focusing on the formation of the oxetane and isoquinoline rings and their subsequent coupling.

  • Oxetane Synthesis: : Oxetanes can be synthesized through various methods, including intramolecular etherification, epoxide ring opening/ring closing, and electrophilic halocyclization of alcohols . One common method is the Paternò–Büchi reaction, a [2+2] cycloaddition of carbonyl compounds with alkenes under UV light .

  • Isoquinoline Synthesis: : Isoquinoline can be synthesized through several methods, such as the Bischler-Napieralski reaction, Pomeranz-Fritsch reaction, and the Pictet-Gams reaction . These methods typically involve the cyclization of benzylamine derivatives or the condensation of ortho-substituted benzaldehydes with amines.

  • Coupling of Oxetane and Isoquinoline: : The final step involves the coupling of the oxetane and isoquinoline rings. This can be achieved through nucleophilic substitution reactions, where the oxetane ring is introduced to the isoquinoline structure under basic conditions .

Chemical Reactions Analysis

1-(Oxetan-3-yloxy)isoquinoline undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides .

  • Reduction: : Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced derivatives .

  • Substitution: : Nucleophilic and electrophilic substitution reactions can occur at different positions of the isoquinoline ring, depending on the reagents and conditions used .

  • Ring-Opening Reactions: : The oxetane ring can undergo ring-opening reactions under acidic or basic conditions, leading to the formation of various open-chain derivatives .

Scientific Research Applications

1-(Oxetan-3-yloxy)isoquinoline has several scientific research applications:

  • Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds .

  • Biology: : It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

  • Medicine: : The compound is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents .

  • Industry: : It is used in the development of new materials, such as polymers and resins, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of 1-(Oxetan-3-yloxy)isoquinoline involves its interaction with various molecular targets and pathways:

  • Molecular Targets: : The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity and function .

  • Pathways: : It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .

Comparison with Similar Compounds

1-(Oxetan-3-yloxy)isoquinoline can be compared with other similar compounds, such as quinoline and isoquinoline derivatives:

  • Quinoline: : Quinoline is a heterocyclic aromatic compound with a nitrogen atom at the first position of the fused ring system. It is used in the synthesis of various drugs and chemicals .

  • Isoquinoline: : Isoquinoline has a nitrogen atom at the second position of the fused ring system. It is known for its biological activities and is used in the synthesis of pharmaceuticals .

  • Oxetane Derivatives: : Oxetane derivatives are known for their stability and reactivity, making them useful in medicinal chemistry and material science .

This compound stands out due to its unique combination of oxetane and isoquinoline structures, providing a versatile scaffold for the development of new compounds with diverse applications.

Properties

IUPAC Name

1-(oxetan-3-yloxy)isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-2-4-11-9(3-1)5-6-13-12(11)15-10-7-14-8-10/h1-6,10H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRBHUCURQNSNFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=NC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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